

An In-depth Technical Guide to the Isomers of Methoxy Nitroaniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methoxy-3-nitroaniline

Cat. No.: B184566

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of methoxy nitroaniline, compounds of significant interest in synthetic chemistry, particularly as intermediates in the pharmaceutical and dye industries. This document details their synthesis, physicochemical properties, and spectroscopic data, presented in a clear and accessible format to support research and development activities.

Introduction

Methoxy nitroanilines are a group of aromatic compounds with the chemical formula $C_7H_8N_2O_3$. Their structure consists of a benzene ring substituted with a methoxy group ($-OCH_3$), a nitro group ($-NO_2$), and an amino group ($-NH_2$). The relative positions of these functional groups give rise to twelve possible isomers, each with distinct physical and chemical properties. These properties are influenced by the electronic effects of the substituents; the methoxy and amino groups are electron-donating, while the nitro group is strongly electron-withdrawing. This electronic interplay governs the reactivity, polarity, and spectroscopic characteristics of each isomer. Their utility as precursors in the synthesis of pharmaceuticals, pigments, and other specialty chemicals underscores the importance of a detailed understanding of their individual characteristics.

Physicochemical Properties of Methoxy Nitroaniline Isomers

The physical properties of the methoxy nitroaniline isomers, such as melting point and solubility, are crucial for their purification and handling. The following tables summarize the key physicochemical data for various isomers.

Isomer Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance
2-Methoxy-3-nitroaniline	85-45-0	C ₇ H ₈ N ₂ O ₃	168.15	Not available	Crystalline solid
2-Methoxy-4-nitroaniline	97-52-9	C ₇ H ₈ N ₂ O ₃	168.15	140-142 ^[1]	Deep yellow solid ^[1]
2-Methoxy-5-nitroaniline	99-59-2	C ₇ H ₈ N ₂ O ₃	168.15	117-118	Orange-red needles or orange powder ^[2]
2-Methoxy-6-nitroaniline	16554-45-3	C ₇ H ₈ N ₂ O ₃	168.15	76-77 ^[3]	Light yellow to brown solid ^[4]
3-Methoxy-2-nitroaniline	16554-47-5	C ₇ H ₈ N ₂ O ₃	168.15	Not available	-
3-Methoxy-4-nitroaniline	16292-88-9	C ₇ H ₈ N ₂ O ₃	168.15	-	Solid
3-Methoxy-5-nitroaniline	586-10-7	C ₇ H ₈ N ₂ O ₃	168.15	-	Solid ^[5]
4-Methoxy-2-nitroaniline	96-96-8	C ₇ H ₈ N ₂ O ₃	168.15	-	Orange powder
4-Methoxy-3-nitroaniline	577-72-0	C ₇ H ₈ N ₂ O ₃	168.15	46-47 ^[6] or 114-118 ^[7]	Orange-red solid ^[6]

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of the methoxy nitroaniline isomers. The following table summarizes key spectroscopic data.

Isomer Name	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (cm^{-1})	Mass Spectrum (m/z)
2-Methoxy-4-nitroaniline	Available online[8]	Available online	Available online[9]	168 (M+)[1]
2-Methoxy-5-nitroaniline	Available online	Available online	-	168 (M+)[2]
4-Methoxy-3-nitroaniline	(DMSO-d6) δ 7.09-7.03 (m, 2H), 6.87 (d, J=3Hz, 1H), 5.21 (bs, 2H), 3.77 (s, 3H)[6][10]	-	-	168.0497 (M+1)[6][10]

Experimental Protocols: Synthesis of Methoxy Nitroaniline Isomers

The synthesis of methoxy nitroaniline isomers typically involves the nitration of a corresponding methoxyaniline or a derivative. The regioselectivity of the nitration is directed by the activating and ortho-, para-directing methoxy and amino groups. To achieve the desired isomer, protection of the highly activating amino group (e.g., by acetylation) is often necessary to control the position of nitration and prevent oxidation.

General Synthesis Workflow

The following diagram illustrates a common synthetic strategy for the preparation of methoxy nitroaniline isomers, involving the protection of the amine, nitration, and subsequent deprotection.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of methoxy nitroaniline isomers.

Detailed Experimental Protocol: Synthesis of 2-Methoxy-6-nitroaniline[3]

Materials:

- 2-Amino-3-nitrophenol (7.7 g)
- Potassium carbonate (7.6 g)
- Methyl iodide (7.8 g)
- Dimethylformamide (DMF, 15 ml)
- Ethyl acetate
- Water
- Isopropyl ether

Procedure:

- A mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in DMF (15 ml) is stirred for 30 minutes at room temperature.
- Methyl iodide (7.8 g) is then added to the mixture.
- The reaction mixture is stirred for an additional 5 hours at room temperature.
- Water is added to the reaction mixture, and the product is extracted with ethyl acetate.
- The organic layer is washed with water and then dried.

- The solvent is distilled off to yield crude crystals.
- Recrystallization from isopropyl ether affords orange prisms of 2-methoxy-6-nitroaniline (6.9 g, 82% yield).
- The melting point of the purified product is 76°-77° C.[3]

Detailed Experimental Protocol: Synthesis of 4-Methoxy-3-nitroaniline[6][10]

Materials:

- 2-Nitro-4-aminophenol (10.0 g, 64.9 mmol)
- Cesium carbonate (21 g, 64 mmol)
- Iodomethane (9.22 g, 64.9 mmol)
- Acetonitrile (1500 mL)
- Chloroform

Procedure:

- 2-Nitro-4-aminophenol (10.0 g) is mixed with cesium carbonate (21 g) and iodomethane (9.22 g) in acetonitrile (1500 mL).
- The reaction mixture is heated to reflux for 5 hours.
- After completion of the reaction, the mixture is cooled to room temperature and filtered to remove insoluble solids.
- The filtrate is concentrated under reduced pressure to remove the solvent.
- The resulting crude product is purified by fast column chromatography using chloroform as the eluent.
- This procedure yields 5.03 g (46% yield) of **4-methoxy-3-nitroaniline** as a red oil.

- The structure is confirmed by ^1H NMR and HRMS.[6][10]

Applications in Drug Development and Other Industries

Methoxy nitroaniline isomers are valuable precursors in the synthesis of a variety of commercially important compounds.

- Pharmaceuticals: They serve as key building blocks for active pharmaceutical ingredients (APIs). For instance, certain isomers are utilized in the synthesis of anti-ulcer and anti-malarial drugs.
- Dyes and Pigments: These compounds are extensively used as intermediates in the manufacturing of azo dyes and pigments, contributing to a wide range of colors for textiles, inks, and paints.[11] For example, 2-methoxy-4-nitroaniline is a precursor to Pigment Yellow 74.[11]
- Research Chemicals: The distinct substitution patterns of these isomers make them useful tools in medicinal chemistry and materials science for studying structure-activity relationships.

Conclusion

This technical guide has provided a detailed overview of the isomers of methoxy nitroaniline, covering their synthesis, physicochemical properties, and spectroscopic data. The presented information, including tabulated data and a general synthetic workflow, is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. A thorough understanding of the properties and synthesis of these versatile intermediates is crucial for their effective application in the development of new and improved products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 2-Methoxy-6-nitroaniline | CymitQuimica [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 4-METHOXY-3-NITROANILINE CAS#: 577-72-0 [m.chemicalbook.com]
- 7. 4-Methoxy-3-nitroaniline | 577-72-0 [sigmaaldrich.com]
- 8. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-METHOXY-3-NITROANILINE | 577-72-0 [chemicalbook.com]
- 11. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Isomers of Methoxy Nitroaniline]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b184566#isomers-of-methoxy-nitroaniline-and-their-properties\]](https://www.benchchem.com/product/b184566#isomers-of-methoxy-nitroaniline-and-their-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com